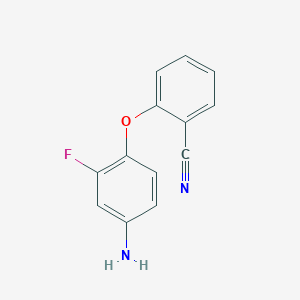

![molecular formula C16H16N2O2 B1519110 N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine CAS No. 1090598-92-7](/img/structure/B1519110.png)

N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine

Übersicht

Beschreibung

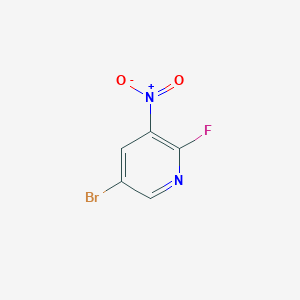

“N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine” is a chemical compound with the molecular formula C16H16N2O2 . Its molecular weight is 268.31 .

Synthesis Analysis

The synthesis of benzoxazoles, such as “N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine”, often involves the reaction of 2-aminophenols with various compounds . For example, cyclization reactions of 2-aminophenols with β-diketones can yield various 2-substituted benzoxazoles . Other methods include the reaction of ortho-substituted anilines with functionalized orthoesters .Molecular Structure Analysis

The molecular structure of “N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine” consists of a benzoxazole ring attached to a phenyl ring through a methylene bridge . The phenyl ring is substituted with a methoxymethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine” such as its melting point, boiling point, and density are not specified in the available literature .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Development of Anticancer Compounds

Compounds with benzoxazole and benzimidazole ligands, including palladium(II) and platinum(II) complexes, have been synthesized and characterized for potential anticancer applications. These studies involve elucidating molecular structures, vibrational frequencies, and evaluating cytotoxicity against various cancer cell lines, indicating a focus on developing novel therapeutic agents (Ghani & Mansour, 2011).

Antimicrobial Activity

New triazole derivatives, including those with benzoxazole structures, have been synthesized and assessed for antimicrobial activities. This research highlights the potential of such compounds in addressing microbial resistance by identifying substances with good or moderate activities against test microorganisms (Bektaş et al., 2007).

Material Science and Nanotechnology

- Fluorescent Nanomaterials: Studies on 2-phenyl-benzoxazole derivatives for the preparation of highly fluorescent nanofibers and microcrystals via reprecipitation demonstrate the importance of minor chemical modifications in directing particle formation. These compounds emit strong blue light in solid state, making them candidates for applications in aqueous and biological media as fluorescent nanomaterials (Ghodbane et al., 2012).

Bioactive Compound Synthesis

Synthesis of Benzoxazinone Derivatives

Research into synthesizing novel 4H-3,1-benzoxazinone bearing chalcone moiety with antibacterial evaluation showcases the exploration of benzoxazole derivatives for potential antibacterial properties. This work includes synthesizing various derivatives and assessing their activity against both gram-positive and gram-negative bacteria (Soliman et al., 2023).

Biological Activity Testing

The synthesis of 1,3-benzoxazine and aminomethyl derivatives from eugenol, followed by testing for biological activity using the brine shrimp lethality test, illustrates the search for novel compounds with potential bioactivity. This research aims at identifying substances with toxicity to brine shrimp, a preliminary indicator of bioactive potential (Rudyanto et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[[2-(methoxymethyl)phenyl]methyl]-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-19-11-13-7-3-2-6-12(13)10-17-16-18-14-8-4-5-9-15(14)20-16/h2-9H,10-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCQNQXDEPMRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1CNC2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1519035.png)

![[1-(2-Methylphenyl)cyclohexyl]methanamine](/img/structure/B1519038.png)

![[2-(Tert-butoxy)phenyl]methanamine](/img/structure/B1519040.png)

![3-[(2-Phenylethoxy)methyl]aniline](/img/structure/B1519042.png)

![4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid](/img/structure/B1519044.png)

![[4-(4-Bromophenoxy)phenyl]methanol](/img/structure/B1519046.png)